

An In-Depth Technical Guide to 1-Cyclobutyl-diazepane (CAS 851049-21-3)

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Compound of Interest

Compound Name: 1-Cyclobutyl-[1,4]diazepane

Cat. No.: B1456889

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutyl-diazepane, also known as 1-cyclobutyl-1,4-diazepane, is a saturated seven-membered heterocyclic amine. The diazepane ring system is a recurring motif in medicinal chemistry, valued for its conformational flexibility and its ability to serve as a scaffold for a diverse range of biologically active molecules. The incorporation of a cyclobutyl group at the N1 position introduces a unique set of steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. The cyclobutyl moiety is increasingly utilized in drug design to enhance metabolic stability, improve receptor binding, and fine-tune lipophilicity.

This technical guide provides a comprehensive overview of 1-cyclobutyl-diazepane, including its chemical properties, a detailed, field-proven synthetic protocol, and its potential applications in drug discovery, with a particular focus on its role as a key building block for novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of 1-cyclobutyl-diazepane are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are largely predicted based on computational models due to a lack of published experimental data for this specific, non-commercial compound.

Property	Value	Source
CAS Number	851049-21-3	Commercial Suppliers
Molecular Formula	C ₉ H ₁₈ N ₂	Arctom Scientific[1]
Molecular Weight	154.26 g/mol	Arctom Scientific[1]
Predicted Boiling Point	229.2 ± 8.0 °C at 760 mmHg	Guidechem
Predicted Density	1.0 ± 0.1 g/cm ³	Guidechem
Predicted Flash Point	92.3 ± 9.4 °C	Guidechem
Predicted logP	1.10	Guidechem
Topological Polar Surface Area	15.3 Å ²	Guidechem

Synthesis of 1-Cyclobutyl-diazepane

The synthesis of 1-cyclobutyl-diazepane can be efficiently achieved through reductive amination of a suitable diazepane precursor with cyclobutanone. This method is widely employed for the N-alkylation of amines due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.[2][3] The following protocol describes a robust, self-validating procedure starting from the readily available tert-butyl 1,4-diazepane-1-carboxylate.

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination of tert-Butyl 1,4-diazepane-1-carboxylate

This initial step introduces the cyclobutyl group onto the Boc-protected diazepane scaffold. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the intermediate iminium ion in the presence of the cyclobutanone starting material.[2]

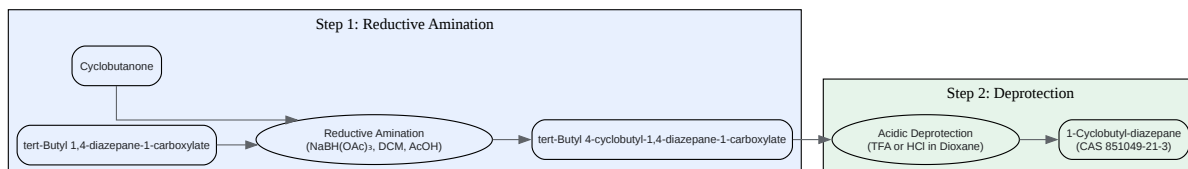
- Materials:
 - tert-Butyl 1,4-diazepane-1-carboxylate (1.0 eq)
 - Cyclobutanone (1.2 eq)

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure:
 - To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane, add cyclobutanone (1.2 eq) and a catalytic amount of acetic acid.
 - Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
 - Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
 - Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate.
 - Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Deprotection of the Boc Group

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, 1-cyclobutyl-diazepane.^{[4][5][6]}

- Materials:
 - tert-Butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate (from Step 1)
 - Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Diethyl ether
- Procedure:
 - Dissolve the purified product from Step 1 in dichloromethane.
 - Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or 4M HCl in dioxane to the solution.
 - Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
 - Dissolve the residue in a minimal amount of water and basify with saturated aqueous sodium bicarbonate solution until the pH is > 9.
 - Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-cyclobutyl-diazepane.
 - The product can be further purified by distillation under reduced pressure.



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Caption: Two-step synthesis of 1-Cyclobutyl-diazepane.

Spectroscopic Characterization (Theoretical)

While experimental spectra for 1-cyclobutyl-diazepane are not readily available in the literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show a complex set of signals. The cyclobutyl protons would likely appear as multiplets in the upfield region (around 1.5-2.5 ppm). The diazepane ring protons would also present as a series of multiplets, likely in the range of 2.5-3.5 ppm. The methine proton of the cyclobutyl group attached to the nitrogen would be shifted downfield relative to the other cyclobutyl protons.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ^{13}C NMR spectrum should display distinct signals for each carbon atom in the molecule. The cyclobutyl carbons would resonate in the aliphatic region, with the carbon attached to the nitrogen appearing at a lower field. The carbons of the diazepane ring would also show characteristic shifts in the aliphatic amine region.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M^+) at $m/z = 154$. The fragmentation pattern would likely involve the loss of the cyclobutyl group or fragmentation of the diazepane ring.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm^{-1} region. A key feature would be the N-H stretching vibration of the secondary amine in the diazepane ring, which would appear as a moderate to weak band around 3300-3500 cm^{-1} . C-N stretching vibrations would be observed in the fingerprint region (1000-1250 cm^{-1}).

Applications in Drug Discovery

The 1-cyclobutyl-diazepane scaffold is a valuable building block in the design of novel therapeutic agents. The diazepane core provides a flexible yet constrained framework that can be functionalized to interact with a variety of biological targets. The N-cyclobutyl substituent plays a critical role in modulating the pharmacological properties of the parent molecule.

Rationale for the Cyclobutyl Moiety:

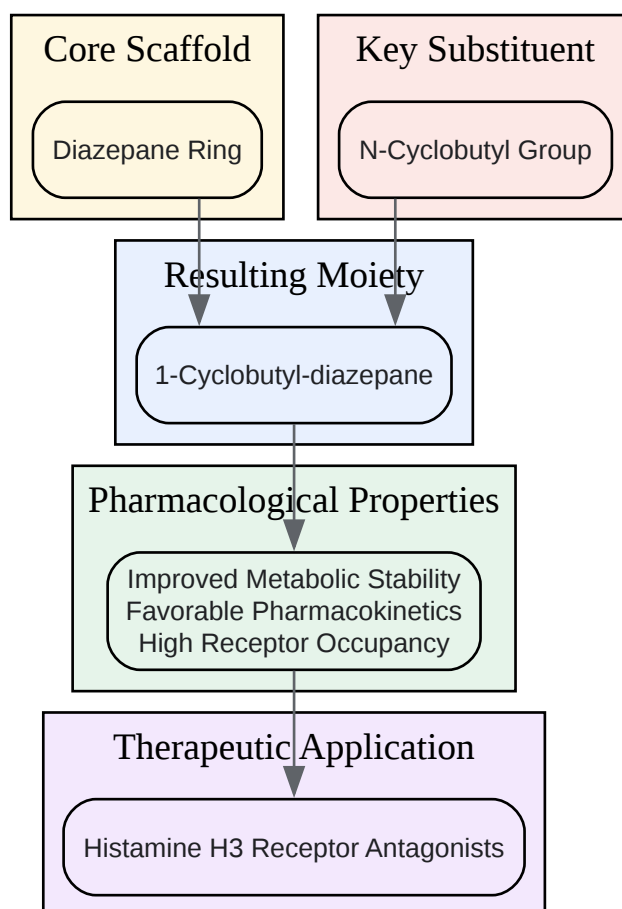
The incorporation of a cyclobutyl group is a strategic choice in medicinal chemistry for several reasons:[7]

- **Metabolic Stability:** The cyclobutyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
- **Conformational Restriction:** The rigid nature of the cyclobutyl group can lock the molecule into a specific conformation that may be optimal for binding to a biological target, thereby increasing potency and selectivity.
- **Lipophilicity:** The cyclobutyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Histamine H3 Receptor Antagonists:

One of the most promising applications of the 1-cyclobutyl-diazepane moiety is in the development of histamine H3 receptor antagonists. The H3 receptor is primarily expressed in the central nervous system and plays a crucial role in regulating the release of various neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

SAR (Structure-Activity Relationship) studies have shown that N-substituted diazepanes are a promising class of H3 receptor antagonists. In this context, cyclobutyl derivatives have been found to exhibit an optimal balance of microsomal stability, favorable plasma and brain concentrations, and high receptor occupancy.[8]



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Caption: Role of 1-Cyclobutyl-diazepane in drug design.

Conclusion

1-Cyclobutyl-diazepane (CAS 851049-21-3) is a synthetically accessible and medically relevant chemical entity. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through established methods such as reductive amination. The unique combination of a flexible diazepane core and a metabolically robust N-cyclobutyl substituent makes it an attractive building block for the

development of novel therapeutics, particularly in the area of CNS disorders. As the quest for new drugs with improved efficacy and safety profiles continues, scaffolds such as 1-cyclobutyl-diazepane will undoubtedly play an increasingly important role in the armamentarium of the medicinal chemist.

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